N-(3,3-difluorocyclobutyl)formamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3,3-difluorocyclobutyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO/c6-5(7)1-4(2-5)8-3-9/h3-4H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESOERHHZBRGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355328-30-1 | |
| Record name | N-(3,3-Difluorocyclobutyl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355328301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,3-Difluorocyclobutyl)formamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2SY27FKL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways of N 3,3 Difluorocyclobutyl Formamide
Established Synthetic Routes to N-(3,3-difluorocyclobutyl)formamide
Several well-documented methods exist for the synthesis of this compound, primarily involving the formylation of 3,3-difluorocyclobutanamine (B1322466).
Reaction of 3,3-difluorocyclobutanamine hydrochloride with ethyl formate (B1220265) in the presence of triethylamine (B128534)
A common and practical method for the synthesis of this compound involves the reaction of 3,3-difluorocyclobutanamine hydrochloride with a formylating agent such as ethyl formate wikipedia.orgnih.gov. This reaction is typically carried out in the presence of a base, like triethylamine, to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the amine on the formyl group.
Reaction Scheme:
Triethylamine (TEA) is a widely used organic base in synthesis researchgate.netwikipedia.orgnus.edu.sg. Its primary role in this reaction is to deprotonate the ammonium (B1175870) salt of 3,3-difluorocyclobutanamine, thereby generating the free amine. The free amine, being a better nucleophile, can then readily react with ethyl formate. The reaction produces the desired this compound, along with triethylamine hydrochloride and ethanol as byproducts.
Key Reaction Parameters:
| Parameter | Description |
| Reactants | 3,3-difluorocyclobutanamine hydrochloride, Ethyl formate |
| Base | Triethylamine |
| Solvent | Typically a polar aprotic solvent like dichloromethane or acetonitrile (B52724) |
| Temperature | Often carried out at room temperature or with gentle heating |
N-Formylation of Aryl Amines via Triflic Anhydride (B1165640) Activation
Another effective method for N-formylation involves the use of triflic anhydride (Tf2O) as an activator for formic acid niscpr.res.intcichemicals.comresearchgate.net. While this method is broadly applied to aryl amines, the principles can be extended to aliphatic amines like 3,3-difluorocyclobutanamine. In this process, triflic anhydride activates formic acid to form a highly reactive mixed anhydride, which is then readily attacked by the amine.
This one-pot protocol is valued for its operational simplicity and generally provides good to moderate yields niscpr.res.in. The reaction proceeds under mild conditions, making it suitable for various substrates.
Plausible Mechanism:
Triethylamine deprotonates formic acid.
The resulting formate anion attacks triflic anhydride, forming a mixed anhydride.
The amine (3,3-difluorocyclobutanamine) then attacks the formyl group of the mixed anhydride, displacing the triflate and forming the desired formamide (B127407) niscpr.res.in.
Alternative Formylation Strategies for Cyclobutylamine Derivatives
Beyond the specific methods mentioned, a variety of other formylation strategies can be applied to cyclobutylamine derivatives. These alternative approaches offer flexibility in terms of reaction conditions and reagent availability.
Some of these strategies include:
Using other formylating agents: Reagents such as formic acid with dicyclohexylcarbodiimide (B1669883) (DCC) or N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) can be employed nih.gov.
Catalytic approaches: Transition metal catalysts, such as those based on indium or zinc, can facilitate the formylation of amines with formic acid nih.gov.
Solvent-free conditions: Some methods allow for the formylation to be carried out without a solvent, which can be environmentally advantageous nih.govmdpi.com.
The choice of a particular method often depends on factors such as the scale of the reaction, the desired purity of the product, and the availability of specific reagents and catalysts.
Advanced Synthetic Approaches and Innovations
Recent advancements in synthetic chemistry have led to more sophisticated methods for preparing this compound and related compounds, focusing on stereoselectivity and applications in medical imaging.
Stereoselective Synthesis and Diastereomer Isolation
The synthesis of specific stereoisomers of this compound can be crucial for its biological applications. Achieving stereoselectivity often involves the use of chiral starting materials or catalysts.
One common strategy for obtaining pure enantiomers is through the resolution of a racemic mixture. This can be accomplished by forming diastereomeric salts with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization ucl.ac.uk. The separated diastereomers can then be converted back to the individual enantiomers of the target compound. The stereochemistry of the final product is a critical factor influencing its pharmacological activity nih.gov.
Radiochemical Synthesis for Imaging Applications (e.g., ¹⁸F-labeling)
This compound and its derivatives can be labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F), for use as tracers in Positron Emission Tomography (PET) imaging nih.govnih.govresearchgate.netgrafiati.com. PET is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research nih.gov.
The radiochemical synthesis of ¹⁸F-labeled compounds typically involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. The synthesis must be rapid and efficient due to the short half-life of ¹⁸F (approximately 110 minutes) researchgate.netresearchgate.net.
General Steps in ¹⁸F-labeling:
Production of [¹⁸F]fluoride in a cyclotron.
Activation of [¹⁸F]fluoride, often using a phase-transfer catalyst like Kryptofix 2.2.2 (K222) in the presence of a carbonate base.
Reaction of the activated [¹⁸F]fluoride with a suitable precursor molecule containing a good leaving group (e.g., tosylate, mesylate, or a halogen).
Purification of the ¹⁸F-labeled product, typically by high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) researchgate.net.
The development of efficient and automated radiolabeling methods is crucial for the clinical translation of new PET tracers researchgate.net.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. These principles guide chemists in designing processes that reduce waste, use less hazardous substances, and improve energy efficiency.
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents are often volatile organic compounds (VOCs) that can contribute to air pollution and have negative health effects. Green chemistry encourages the use of safer, more environmentally friendly solvents.
In the context of synthesizing this compound, which typically involves the formylation of 3,3-difluorocyclobutanamine, a range of solvents can be considered. The ideal solvent should not only facilitate the desired chemical transformation with high yield and selectivity but also possess favorable environmental, health, and safety (EHS) properties. Research into the synthesis of other formamides has highlighted several greener alternatives to conventional solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
Detailed research findings on solvent optimization for the formylation of 3,3-difluorocyclobutanamine are not extensively documented in publicly available literature. However, based on analogous formylation reactions, a comparative analysis of potential solvents can be made. Greener options such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and even water, where feasible, are gaining traction. These solvents are often derived from renewable resources, have lower toxicity profiles, and are more readily biodegradable.
The optimization process involves screening a variety of solvents to assess their impact on reaction kinetics, product purity, and ease of separation. Factors such as polarity, boiling point, and the ability to dissolve both the reactants and any catalysts are key considerations. For instance, while polar aprotic solvents like DMF might offer excellent solubility, their high boiling points and toxicity are significant drawbacks. In contrast, bio-derived solvents like 2-MeTHF present a more sustainable option.
| Solvent | Source | Boiling Point (°C) | EHS Profile | Recyclability |
|---|---|---|---|---|
| Dichloromethane (DCM) | Petrochemical | 39.6 | Hazardous, suspected carcinogen | Possible, but energy-intensive |
| N,N-Dimethylformamide (DMF) | Petrochemical | 153 | Reproductive toxicant | Difficult due to high boiling point |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (from biomass) | 80 | Greener alternative, less toxic | Good |
| Cyclopentyl methyl ether (CPME) | Petrochemical | 106 | Lower peroxide formation than THF | Good |
| Water | Natural | 100 | Benign | Excellent |
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comyoutube.comnih.gov A higher atom economy signifies a more sustainable process with less waste generation.
The synthesis of this compound from 3,3-difluorocyclobutanamine can proceed via several formylating agents. A common and straightforward method involves the use of formic acid, often in the presence of a coupling agent or under conditions that facilitate dehydration.
A potential reaction scheme is the direct formylation of 3,3-difluorocyclobutanamine with formic acid:
C₄H₇F₂N + HCOOH → C₅H₇F₂NO + H₂O
To calculate the theoretical atom economy for this reaction, we use the following formula:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
The molecular weights are as follows:
this compound (C₅H₇F₂NO): 135.11 g/mol nih.gov
3,3-difluorocyclobutanamine (C₄H₇F₂N): 107.10 g/mol
Formic acid (HCOOH): 46.03 g/mol
The calculation for the atom economy would be:
Atom Economy = (135.11 / (107.10 + 46.03)) x 100 ≈ 88.2%
This indicates that, under ideal conditions, a significant portion of the reactant atoms is incorporated into the desired product. The only by-product is water, which is environmentally benign.
Reaction efficiency, while related to atom economy, also considers the chemical yield, reaction time, and energy input. To maximize reaction efficiency, the use of catalysts is often explored. For formylation reactions, both acid and base catalysts can be employed to accelerate the reaction rate and allow for milder reaction conditions, thereby reducing energy consumption. The development of reusable heterogeneous catalysts is a key area of research in green chemistry, as it simplifies product purification and reduces waste from spent catalysts.
| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) |
|---|---|---|
| 3,3-difluorocyclobutanamine | C₄H₇F₂N | 107.10 |
| Formic acid | HCOOH | 46.03 |
| Total Reactant Mass | 153.13 | |
| This compound | C₅H₇F₂NO | 135.11 |
| Water (By-product) | H₂O | 18.02 |
| Percent Atom Economy | 88.2% |
Medicinal Chemistry and Pharmacological Investigations of N 3,3 Difluorocyclobutyl Formamide and Its Analogues
N-(3,3-difluorocyclobutyl)formamide as a Building Block in Drug Discovery
This compound is a chemical compound that has garnered interest in medicinal chemistry primarily as a structural unit, or building block, for the synthesis of more complex molecules with potential therapeutic applications. nih.govwhiterose.ac.uk Its unique combination of a difluorinated small carbocyclic ring and a reactive formamide (B127407) group makes it a valuable starting point in drug discovery campaigns. nih.gov
Scaffold Applications in Novel Pharmaceutical Compounds
In drug discovery, a "scaffold" refers to the core structure of a molecule upon which various chemical groups can be built. nih.gov These scaffolds provide a three-dimensional framework that is essential for orienting functional groups to interact with biological targets like proteins or enzymes. bhsai.org this compound can serve as such a scaffold, where its cyclobutyl ring system provides a defined spatial arrangement and the formamide group offers a handle for further chemical modifications. nih.govwhiterose.ac.uk
The application of such building blocks is a key strategy in fragment-based drug discovery, where small, simple molecules are identified and then elaborated or combined to create more potent and selective drug candidates. whiterose.ac.uk Furthermore, the formamide group itself can be a precursor for other reactive functional groups, such as isocyanides. This transformation allows for its use in multicomponent reactions (MCRs), which are powerful tools for rapidly generating large libraries of diverse and complex molecules, thereby accelerating the discovery of new pharmaceutical compounds. rug.nl The use of MCRs to expand scaffold libraries has proven effective in identifying compounds with affinity for a wide variety of biological targets, including kinases and those relevant to oncology. rug.nl
Contribution of the Difluorocyclobutyl Moiety to Pharmacological Profiles
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The difluorocyclobutyl moiety in this compound introduces several features that can positively influence a molecule's drug-like characteristics.
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing hydrogen atoms with fluorine, particularly at positions susceptible to metabolic oxidation by cytochrome P450 enzymes, can block this process. This often leads to increased metabolic stability, a longer half-life, and improved bioavailability of the drug.
Lipophilicity and Permeability: Fluorine is highly electronegative but has a small van der Waals radius. The introduction of two fluorine atoms can modulate the lipophilicity (logP) of a molecule. This property is critical for its ability to cross cell membranes and reach its intended biological target. The gem-difluoro group can act as a bioisostere for a carbonyl group, influencing electronic properties without a drastic change in size.
Binding Affinity and Conformation: The polar C-F bonds can engage in favorable interactions with biological targets, including dipole-dipole interactions and weak hydrogen bonds. nih.gov The cyclobutyl ring itself is a non-planar, three-dimensional structure. The presence of the gem-difluoro substituents influences the ring's pucker and conformational preference, which can help to lock the molecule into a bioactive conformation required for optimal binding to a target protein. nih.gov This pre-organization can reduce the entropic penalty of binding, leading to higher affinity. nih.gov
Influence of the Formamide Structure on Molecular Interactions
The formamide group (-NH-C(=O)H) is a critical functional group that can significantly influence how a molecule interacts with its biological target. nih.gov It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to form specific, directional hydrogen bonds with amino acid residues in a protein's binding site. oup.com These interactions are fundamental to molecular recognition and are often a key determinant of a drug's potency and selectivity. bhsai.orgnih.gov
Studies on formamide's interaction with biomolecules have shown its ability to disrupt existing hydrogen bond networks, such as those in water, which can favor the binding of a ligand to a less polar receptor site. oup.com In the context of drug design, the formamide moiety can be strategically positioned to anchor a molecule within a binding pocket. nih.gov Moreover, as mentioned, formamides can serve as synthetic precursors to isocyanides, which are highly valuable in the synthesis of diverse compound libraries through multicomponent reactions, highlighting the dual role of the formamide structure in both molecular interactions and synthetic strategy. rug.nl
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, where the biological activity of a series of compounds is systematically compared to understand the effect of specific structural modifications. drugdesign.orgcollaborativedrug.com For derivatives of this compound, SAR studies would aim to identify which parts of the molecule are essential for activity and how they can be modified to improve properties like potency and selectivity. drugdesign.org
Impact of Substituent Modifications on Biological Activity
SAR studies involve making systematic changes to a lead compound and assessing the impact on its biological effect. edgccjournal.org For a hypothetical series of inhibitors derived from this compound, modifications could be made at the formamide nitrogen or by replacing the formyl proton.
For instance, replacing the formyl proton with various alkyl or aryl groups would explore the steric and electronic requirements of the binding pocket. Attaching different substituted phenyl rings to the formamide nitrogen could probe for additional hydrophobic or hydrogen-bonding interactions. nih.govmdpi.com The results of such a study can reveal critical information; for example, that electron-withdrawing groups on a phenyl ring enhance activity, or that a bulky substituent is not tolerated. mdpi.com
The following interactive table illustrates a hypothetical SAR for a series of derivatives targeting a generic kinase, demonstrating how different substituents might influence inhibitory activity.
| Compound ID | R Group (on Formamide N) | Biological Activity (IC₅₀, nM) | Rationale for Change | Inferred SAR |
| 1 | H | 5000 | Parent Fragment | Baseline activity established. |
| 2 | Phenyl | 1200 | Explore aromatic interactions. | Aromatic group improves potency, suggesting a hydrophobic pocket. |
| 3 | 4-Fluorophenyl | 650 | Introduce electron-withdrawing group and potential H-bond acceptor. | Fluoro-substitution is beneficial, possibly through polar interactions. |
| 4 | 4-Methoxyphenyl | 2500 | Introduce electron-donating group. | Electron-donating group reduces activity compared to phenyl. |
| 5 | 3,5-Dichlorophenyl | 150 | Explore effect of multiple electron-withdrawing groups and bulk. mdpi.com | Meta-substitution with electron-withdrawing groups significantly enhances potency. mdpi.com |
| 6 | Cyclohexyl | 8000 | Explore effect of a non-aromatic, bulky group. | Non-planar, non-aromatic group is detrimental; aromaticity is likely key. |
These systematic modifications allow medicinal chemists to build a model of the target's binding site and design more effective compounds. edgccjournal.orgnih.gov
Conformational Analysis and its Correlation with Activity
The three-dimensional shape, or conformation, of a drug molecule is crucial for its biological activity. nih.gov A molecule must adopt a specific conformation to fit precisely into the binding site of its target protein, much like a key fits into a lock. nih.gov Conformational analysis, often aided by computational methods like molecular dynamics simulations, studies the different spatial arrangements of a molecule and their relative energies. researchgate.net
For derivatives of this compound, several conformational factors are important:
Ring Pucker: The cyclobutyl ring is not flat; it exists in a puckered conformation. The gem-difluoro substituents will influence the energetic preference for a particular pucker, which in turn orients the formamide group in a specific direction.
Amide Bond Rotation: The C-N bond of the formamide has partial double-bond character, leading to rotational isomers (E/Z). The energy barrier to rotation can be significant, and often only one isomer is biologically active.
A strong correlation often exists between a molecule's preferred low-energy conformation and its biological activity. nih.gov If the lowest energy conformation of a derivative matches the shape required for binding (the "bioactive conformation"), the compound is likely to be potent. If a significant energy penalty is required to force the molecule into its bioactive shape, it will be a weaker inhibitor. nih.gov Therefore, understanding the conformational preferences of this compound derivatives is essential for rational drug design and for interpreting SAR data. nih.govresearchgate.net
Role of Fluorine Placement in Modulating Bioactivity
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. tandfonline.comnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a compound's bioactivity, metabolic stability, and membrane permeability. tandfonline.comnih.gov
In the context of this compound, the gem-difluoro group (CF2) on the cyclobutyl ring is a key structural feature. This motif is often employed as a bioisostere for other functional groups, such as carbonyls or single hydroxyls, due to its similar steric and electronic properties. researchgate.netresearchgate.net The placement of two fluorine atoms on the same carbon atom can lead to several advantageous effects:
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, and ability to penetrate biological membranes. benthamscience.commdpi.com The gem-difluoro group generally increases lipophilicity compared to a methylene (B1212753) (CH2) group, which can enhance interactions with hydrophobic pockets in target proteins. researchgate.netmdpi.com
Alteration of pKa: The high electronegativity of fluorine can influence the acidity (pKa) of nearby functional groups through inductive effects. researchgate.netmdpi.com This can be crucial for optimizing the ionization state of a drug at physiological pH, thereby improving its bioavailability and interaction with its biological target.
Conformational Control: The introduction of fluorine can impose conformational constraints on a molecule, locking it into a more bioactive conformation for receptor binding.
The strategic placement of the gem-difluoro group in the 3-position of the cyclobutyl ring in this compound is a deliberate design choice aimed at leveraging these benefits to create a molecule with potentially improved drug-like properties.
Pharmacological Targets and Mechanisms of Action
Isocitrate Dehydrogenase (IDH) Inhibition
Isocitrate dehydrogenases (IDH) are a family of enzymes crucial for cellular metabolism, specifically the conversion of isocitrate to α-ketoglutarate (α-KG). nih.govosti.gov There are three main isoforms: IDH1, located in the cytoplasm and peroxisomes, and IDH2 and IDH3, found in the mitochondria. osti.govnih.gov
In several cancers, including acute myeloid leukemia (AML), gliomas, and chondrosarcoma, the genes encoding IDH1 and IDH2 are frequently mutated. nih.govnih.govnih.gov These mutations result in a "neomorphic" enzymatic activity, causing the mutant enzyme to convert α-KG into an oncometabolite called 2-hydroxyglutarate (2-HG). nih.govnih.govyoutube.com The accumulation of 2-HG is a key event in the development of these cancers. nih.govwikipedia.org
Small molecule inhibitors that specifically target these mutant IDH1 and IDH2 enzymes have emerged as a promising therapeutic strategy. youtube.compatsnap.comnih.gov By blocking the production of 2-HG, these inhibitors can help restore normal cellular processes and halt tumor progression. youtube.commdpi.com Several IDH inhibitors, such as Ivosidenib (an IDH1 inhibitor) and Enasidenib (an IDH2 inhibitor), have been approved for the treatment of relapsed or refractory AML with susceptible IDH mutations. nih.govascopubs.orgajmc.com Clinical studies have shown that these inhibitors can lead to significant response rates and improved survival in patients. youtube.comascopubs.org Vorasidenib is a dual inhibitor of both mutant IDH1 and IDH2. wikipedia.org
The development of this compound and its analogues likely falls within this therapeutic paradigm, aiming to inhibit mutant IDH enzymes and reduce the production of the oncometabolite 2-HG in cancer cells.
Table 1: Examples of Clinically Investigated IDH Inhibitors
| Inhibitor | Target | Approved Indication(s) |
| Ivosidenib (AG-120) | Mutant IDH1 | Relapsed or refractory AML |
| Enasidenib (AG-221) | Mutant IDH2 | Relapsed or refractory AML |
| Vorasidenib (AG-881) | Mutant IDH1/2 | Glioma |
| Olutasidenib (FT-2102) | Mutant IDH1 | Relapsed or refractory AML |
This table provides examples and is not exhaustive.
The primary mechanism by which the oncometabolite 2-HG drives cancer is through the competitive inhibition of α-KG-dependent dioxygenases. nih.govnih.gov These enzymes, which include histone demethylases and the TET family of DNA hydroxylases, are critical for maintaining the epigenetic landscape of a cell. mdpi.commdpi.com
By inhibiting these enzymes, 2-HG leads to widespread changes in DNA and histone methylation, resulting in epigenetic dysregulation. nih.govmdpi.com This altered epigenetic state can block cellular differentiation and promote uncontrolled cell proliferation, key hallmarks of cancer. mdpi.com
The therapeutic goal of IDH inhibitors is to reduce the levels of 2-HG. youtube.compatsnap.com By lowering 2-HG, these inhibitors can restore the normal function of α-KG-dependent dioxygenases, thereby reversing the epigenetic block and inducing cancer cells to differentiate into more mature, non-proliferating cells. youtube.comyoutube.com The reduction of 2-HG can be monitored in patients and serves as a biomarker for the effectiveness of the treatment. youtube.com
Potential Anti-inflammatory and Analgesic Properties
While the primary focus of research on compounds like this compound has been on their anticancer properties via IDH inhibition, the structural motifs present may also confer other pharmacological activities. The introduction of fluorine can influence a molecule's interaction with various biological targets, potentially leading to anti-inflammatory or analgesic effects. nih.gov However, specific research directly linking this compound to these properties is not extensively documented in the public domain.
Modulation of Splicing Aberrations (e.g., ELP1 gene) by Difluorocyclobutyl-Containing Derivatives
Recent research has highlighted the potential of small molecules to modulate RNA splicing, offering a novel therapeutic approach for genetic diseases caused by splicing defects. rsc.orgtechnologynetworks.com One such disease is Familial Dysautonomia (FD), an inherited neurodegenerative disorder caused by a point mutation in the ELP1 gene. nih.gov This mutation leads to incorrect splicing and a reduction in the functional ELP1 protein. nih.govresearchgate.net
Studies have shown that certain small molecules can correct this splicing defect and increase the production of full-length, functional ELP1 protein. researchgate.netnih.gov While initial studies focused on molecules like kinetin, a plant cytokinin, subsequent research has aimed to identify more potent and effective splicing modulators. nih.govresearchgate.net
Although not directly stated for this compound itself, the difluorocyclobutyl moiety is a structural component that could be incorporated into molecules designed to modulate splicing. The development of derivatives containing this group for the treatment of diseases like FD, by correcting splicing aberrations in genes such as ELP1, represents an intriguing area of pharmacological investigation.
Other Identified or Hypothesized Biological Activities
Direct biological activities of this compound have not been specifically documented. However, the 3,3-difluorocyclobutyl moiety is a component of pharmacologically active agents, suggesting potential areas of investigation.
One of the most notable compounds containing this group is Ivosidenib, an inhibitor of the isocitrate dehydrogenase-1 (IDH1) enzyme. acs.orgebi.ac.uk Ivosidenib is approved for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma in patients with a specific IDH1 mutation. acs.orgebi.ac.uk The enzyme mutation leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which promotes cancer development. acs.org Ivosidenib, by targeting this metabolic pathway, prevents the accumulation of 2-HG. acs.org
Furthermore, the 3,3-difluorocyclobutyl substituent has been incorporated into other molecular scaffolds to probe biological activity. For instance, a pyrazolo[1,5-a]pyrimidine (B1248293) derivative bearing a 3,3-difluorocyclobutyl group was synthesized and evaluated as an inhibitor of casein kinase 2 (CSNK2), an enzyme implicated in viral replication. In that specific series, the analogue was found to be inactive, suggesting that the steric and electronic properties of this group are not universally favorable for all biological targets. nih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Evaluations
The preclinical profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), is critical for its development. For this compound, specific data is limited, but an analysis based on its structure and data from related compounds can inform predictions.
Metabolic Stability and Biotransformation Pathways of this compound
Metabolic stability is a crucial factor determining a compound's in vivo half-life and oral bioavailability. Compounds that are rapidly metabolized tend to have lower exposure, whereas highly stable compounds might lead to toxicity. ebi.ac.uk The biotransformation of drug molecules primarily occurs in the liver, mediated by enzymes such as the Cytochrome P450 (CYP) superfamily. google.com
For this compound, metabolism would likely involve hydrolysis of the formamide group or oxidation of the cyclobutyl ring.
In vitro microsomal stability assays are a standard method to evaluate the intrinsic clearance of a compound. These experiments involve incubating the compound with liver microsomes, which contain a high concentration of Phase I metabolic enzymes. nih.gov
While specific microsomal stability data for this compound is not available, studies on related analogues provide valuable insights. For a series of pyrazolo[1,5-a]pyrimidine inhibitors, analogues with various cycloalkyl groups at the same position were tested for metabolic stability in mouse liver microsomes (MLM). The results indicated that such modifications did not significantly alter metabolic stability, with most analogues showing moderate stability. nih.gov
Table 1: Metabolic Stability of Selected Analogues in Mouse Liver Microsomes
| Compound Analogue | Substituent | % Remaining (at 30 min in MLM) |
|---|---|---|
| Analogue 1 | Cyclobutyl | Moderate (60-90%) |
| Analogue 2 | 3,3-difluorocyclobutyl | Not specifically reported, but series showed moderate stability |
This table is illustrative, based on findings for a series of related compounds, as specific data for this compound is not published. Data derived from a study on CSNK2 inhibitors. nih.gov
This suggests that the primary site of metabolism for those particular analogues was not the cycloalkylamine group. nih.gov For this compound, the metabolic fate would likely be determined by the stability of the formamide linkage relative to the difluorinated ring.
The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability. scispace.com The carbon-fluorine (C-F) bond is exceptionally strong, and replacing a hydrogen atom with fluorine can block sites of metabolism that are susceptible to oxidation by CYP enzymes.
In the case of this compound, the gem-difluoro substitution on the cyclobutyl ring at the 3-position is expected to significantly increase its metabolic stability compared to a non-fluorinated cyclobutyl analogue. This is because the C-H bonds at this position would be a likely site for metabolic attack (oxidation). By replacing them with C-F bonds, this pathway of metabolism is effectively blocked. This strategic fluorination can lead to improved pharmacokinetic properties, such as a longer half-life and increased drug exposure in vivo.
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies
A comprehensive in vitro ADME profile includes assessments of permeability, transporter interactions, and potential for drug-drug interactions. No specific in vitro ADME studies have been published for this compound. Generally, such studies would investigate its ability to cross intestinal barriers (e.g., using Caco-2 cell assays) and its potential to be a substrate or inhibitor of key drug transporters. Its relatively small size and moderate lipophilicity suggest it may have reasonable absorption characteristics.
Plasma Protein Binding Characteristics
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to act on its target. google.com Only the unbound fraction of a drug is considered pharmacologically active and available for metabolism and excretion.
Specific plasma protein binding data for this compound is not publicly available. The binding characteristics would depend on its physicochemical properties, including lipophilicity and hydrogen bonding capacity. Compounds with similar small, polar structures often exhibit low to moderate plasma protein binding. For definitive characterization, experimental determination using methods like equilibrium dialysis or ultrafiltration would be required. google.com
Computational Chemistry and Molecular Modeling of N 3,3 Difluorocyclobutyl Formamide
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern computational chemistry, providing deep insights into the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, are used to determine the electronic structure and predict various chemical and physical properties. For a molecule like N-(3,3-difluorocyclobutyl)formamide, Density Functional Theory (DFT) is a commonly employed method due to its balance of computational cost and accuracy.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations can elucidate the distribution of electrons within this compound, identifying regions that are electron-rich or electron-poor. This is often visualized using a Molecular Electrostatic Potential (MEP) map. On an MEP map, areas of negative potential (typically colored red) indicate electron-rich regions susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the oxygen atom of the formamide (B127407) group would be expected to be a region of high electron density, while the hydrogen atom of the formamide and the hydrogens on the cyclobutyl ring would exhibit positive potential.
From the electronic structure, various reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity.
| Descriptor | Definition | Predicted Significance for this compound |
| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | A higher ionization potential would suggest greater stability. |
| Electron Affinity (A) | The energy released when an electron is added to a molecule. | A higher electron affinity would indicate a greater propensity to accept electrons. |
| Electronegativity (χ) | The tendency of a molecule to attract electrons. (χ = (I+A)/2) | This value would provide a general measure of its electron-attracting capability. |
| Chemical Hardness (η) | A measure of the resistance to a change in electron distribution. (η = (I-A)/2) | A higher hardness value would imply lower reactivity. |
| Global Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. (ω = χ²/(2η)) | This would quantify its ability to act as an electrophile. |
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment, such as a biological target.
Ligand-Target Interactions and Binding Affinity Predictions
In the context of medicinal chemistry, MD simulations are invaluable for studying how a ligand like this compound might interact with a protein target. These simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. By observing the dynamics of the interaction, researchers can understand the key residues in the binding site and the preferred orientation of the ligand.
Predicting the binding affinity, or the strength of the interaction between a ligand and its target, is a major goal of computational drug design. While computationally intensive, methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be used in conjunction with MD simulations to calculate the free energy of binding.
Conformational Sampling and Stability
A molecule's three-dimensional shape, or conformation, is critical to its function. This compound has several rotatable bonds, allowing it to adopt various conformations. Conformational sampling is the process of exploring these different shapes to identify the most stable (lowest energy) conformations.
MD simulations are a powerful tool for conformational sampling. By simulating the molecule over a period of time, a wide range of conformations can be explored. The stability of different conformations can then be assessed by analyzing their potential energies throughout the simulation. For this compound, the puckering of the cyclobutane (B1203170) ring and the orientation of the formamide group would be key conformational features to analyze.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are most influential on activity, QSAR models can be used to predict the activity of new, untested compounds.
For a series of compounds related to this compound, a QSAR study would involve calculating a wide range of molecular descriptors. These can be categorized as:
1D descriptors: Based on the molecular formula (e.g., molecular weight).
2D descriptors: Based on the 2D structure (e.g., connectivity indices, polar surface area).
3D descriptors: Based on the 3D conformation (e.g., molecular volume, surface area).
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSAR model. A robust QSAR model for a series of cyclobutyl derivatives could guide the design of new analogs with improved activity.
In Silico ADME/Tox Predictions
In silico tools play a pivotal role in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates like this compound. nih.gov These predictions help in identifying potential liabilities early in the drug development pipeline.
Prediction of Lipophilicity (LogP) and Acidity/Basicity (pKa)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption and distribution. A computed LogP value for this compound is available from public databases. nih.gov
| Property | Predicted Value | Significance |
|---|---|---|
| LogP | 0.8 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability. |
| pKa (Basic) | Not available in public databases | The formamide group is generally considered to be very weakly basic. |
| pKa (Acidic) | Not available in public databases | The N-H proton of the formamide is very weakly acidic. |
Prediction of Metabolic Fate and Potential Toxicity
The metabolic fate of a drug candidate determines its duration of action and the potential for the formation of active or toxic metabolites. In silico metabolism prediction tools can identify potential sites of metabolism on a molecule. nih.gov For this compound, potential metabolic transformations could include hydrolysis of the formamide group or oxidation at various positions on the cyclobutyl ring. Computational models can help predict the likelihood of these reactions occurring.
Predictive toxicology models are used to flag potential safety concerns. These models are trained on large datasets of compounds with known toxicological profiles. For this compound, these models can be used to predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and hepatotoxicity. While specific toxicity predictions for this compound are not publicly available, the general approach involves analyzing its structural features for any known toxicophores.
Derivatives and Analogues of N 3,3 Difluorocyclobutyl Formamide
Design and Synthesis of N-(3,3-difluorocyclobutyl)formamide Analogues with Modified Cyclobutyl Rings
The modification of the cyclobutyl ring in this compound represents a key strategy in the development of new analogues. The introduction of substituents on the cyclobutane (B1203170) ring can significantly influence the molecule's conformational preferences and, consequently, its biological activity. For instance, the strategic placement of functional groups can alter the molecule's interaction with target proteins. nih.gov The synthesis of such analogues often involves multi-step sequences, starting from commercially available cyclobutane precursors. These are then subjected to various chemical transformations to introduce the desired modifications. The challenges in this area lie in achieving stereoselectivity and in the development of efficient synthetic routes to access a diverse range of analogues. The use of cyclobutanes as a scaffold is an emerging area in medicinal chemistry, with the potential to create novel three-dimensional structures that can access previously underexplored regions of chemical space. nih.gov
Exploration of this compound Derivatives with Varied Formamide (B127407) Substitutions
The formamide group in this compound is a critical pharmacophoric element that can be modified to fine-tune the compound's properties. Researchers have explored a variety of substitutions on the formamide nitrogen to modulate factors such as potency, selectivity, and pharmacokinetic profiles. The synthesis of these derivatives often involves the N-formylation of the corresponding 3,3-difluorocyclobutylamine with different formylating agents. niscpr.res.inresearchgate.net
Alternative approaches include the conversion of the formamide to a thioformamide, followed by further reactions to introduce novel functionalities. nih.gov The synthesis of N,N'-diarylformamidines from primary aryl amines and triethylorthoformate also presents a viable route for creating derivatives with extended aromatic systems. scirp.org These modifications can lead to compounds with altered hydrogen bonding capabilities and steric profiles, which can in turn affect their binding affinity to biological targets.
Table 1: Examples of Formamide and Related Modifications
| Starting Material | Reagent(s) | Product Type | Potential Application | Reference |
| Amine | Formic acid, Thiamine hydrochloride | Formamide | General synthesis of formamide derivatives | researchgate.net |
| Aryl amine | Triflic anhydride (B1165640), Formic acid | N-aryl formamide | Synthesis of N-aryl substituted analogues | niscpr.res.in |
| N-CF3 Thioformamide | Silver fluoride | N(CF3)(CF2H) Amine | Creation of metabolically stable analogues | nih.gov |
| Primary aryl amine | Triethylorthoformate, FeCl3 | N,N'-Diarylformamidine | Introduction of extended aromatic systems | scirp.org |
| Dicarboxylic acid | Formamide | Cyclic imide | Alternative heterocyclic scaffolds | lew.ro |
This table is generated based on general synthetic methods and does not represent specific examples for this compound unless otherwise stated.
Incorporation of the Difluorocyclobutyl Moiety into Diverse Chemical Scaffolds
The 3,3-difluorocyclobutyl moiety is a valuable building block that can be incorporated into a wide range of chemical scaffolds to create novel drug candidates. nih.gov Its unique conformational properties and the presence of the gem-difluoro group can impart favorable characteristics such as improved metabolic stability and binding affinity. The incorporation of this moiety into larger, more complex molecules can lead to the discovery of compounds with novel mechanisms of action. This strategy is part of a broader effort in medicinal chemistry to expand the relevant chemical space beyond traditional aromatic and heteroaromatic systems. nih.gov The synthesis of these complex molecules often requires sophisticated synthetic strategies, including cross-coupling reactions and multi-component reactions, to append the difluorocyclobutyl group to other molecular frameworks.
Structure-Based Design of Next-Generation Compounds
Structure-based drug design (SBDD) is a powerful paradigm for the development of next-generation compounds derived from this compound. nih.govpurdue.edunih.gov This approach relies on the three-dimensional structural information of the target protein to guide the design of potent and selective inhibitors. nih.govcutm.ac.in By understanding the binding mode of the parent compound, researchers can rationally design modifications that enhance its interactions with the target. For example, if the crystal structure of the target protein in complex with this compound is available, it can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are crucial for binding. This information can then be used to design new analogues with improved affinity and selectivity. washington.edu
Future Directions and Emerging Research Avenues for N 3,3 Difluorocyclobutyl Formamide
Development of N-(3,3-difluorocyclobutyl)formamide-Based Probes for Biological Systems
The intrinsic properties of the fluorine atom, such as its high electronegativity and the unique characteristics of the carbon-fluorine bond, make fluorinated compounds like this compound excellent candidates for the development of biological probes. numberanalytics.comnih.gov These probes are instrumental in visualizing and understanding complex biological processes at the molecular level.
Future research is anticipated to focus on synthesizing derivatives of this compound that are appended with fluorophores. The stability imparted by the difluorocyclobutyl group could enhance the photophysical properties and metabolic resistance of these fluorescent probes. nih.gov Such probes could be designed to target specific enzymes or receptors, with the fluorinated moiety potentially influencing binding affinity and selectivity. The development of ¹⁹F magnetic resonance imaging (MRI) probes based on this scaffold is another promising direction, leveraging the favorable MRI properties of the fluorine nucleus to create novel imaging agents. researchgate.net
Advanced Material Science Applications of this compound Derivatives
The field of material science is continually seeking novel building blocks to create materials with enhanced properties. Organofluorine compounds are already integral to the development of a wide array of materials, including high-performance polymers. numberanalytics.comresearchgate.networktribe.com The incorporation of the 3,3-difluorocyclobutyl motif from this compound into polymer backbones could lead to materials with desirable characteristics such as increased thermal stability, chemical resistance, and specific dielectric properties. nih.gov
Research in this area will likely explore the polymerization of functionalized this compound derivatives. These monomers could be used to create novel fluorinated polymers with applications in electronics, for instance, as components in advanced photoresists or as membranes in fuel cells. researchgate.net The unique dipole moment and steric profile of the difluorocyclobutyl group may also be harnessed to create liquid crystals or other smart materials with tunable properties.
Mechanistic Studies on Specific Pharmacological Activities
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate their pharmacological profiles. chemenu.commdpi.com The difluorocyclobutyl group in this compound can act as a bioisostere for other chemical groups, influencing factors like metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov
Future mechanistic studies will likely investigate how the difluorocyclobutyl moiety of this compound derivatives interacts with specific biological targets. For instance, in the context of enzyme inhibition, researchers may explore how the fluorinated ring orients within an active site and the nature of its interactions with key amino acid residues. nih.gov The amide functionality of the parent molecule is a common feature in many biologically active compounds, and its interplay with the fluorinated ring will be a key area of investigation. nih.govmdpi.comnih.govacsgcipr.org Studies on the antibacterial and antifungal potential of derivatives are also warranted, as fluorinated compounds have shown promise in these areas. mdpi.commdpi.com
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, from target identification to the design of novel therapeutic agents. cymitquimica.comnih.govmdpi.comnih.gov These computational tools can analyze vast datasets to predict the biological activities, toxicity, and pharmacokinetic properties of molecules. mdpi.com
For this compound and its derivatives, AI and ML algorithms can be employed to:
Predict Biological Activity: By training models on existing data for fluorinated compounds and amides, it may be possible to predict the potential therapeutic targets of novel this compound analogs. nih.gov
De Novo Design: Generative AI models can be used to design new molecules based on the this compound scaffold, optimized for specific properties such as high binding affinity to a target or improved metabolic stability. harvard.edu
Property Prediction: Machine learning models can predict key physicochemical properties, such as solubility and lipophilicity, which are crucial for drug development. This can help prioritize which derivatives to synthesize and test. mdpi.com
The integration of AI with traditional experimental approaches will undoubtedly accelerate the exploration of the chemical space around this compound, leading to the more rapid identification of promising candidates for various applications. nih.gov
Q & A
Q. What is the structural significance of the 3,3-difluorocyclobutyl group in pharmaceutical compounds like AG-120 (Ivosidenib)?
The 3,3-difluorocyclobutyl group in AG-120 contributes to conformational rigidity due to the electron-withdrawing fluorine atoms, enhancing binding affinity to mutant IDH1. This moiety stabilizes the active conformation of the inhibitor, enabling precise interaction with the enzyme's active site. Structural studies using X-ray crystallography (e.g., SHELX refinement) confirm its role in maintaining spatial orientation critical for inhibitory activity .
Q. What synthetic strategies are employed to incorporate N-(3,3-difluorocyclobutyl)formamide into complex molecules?
Synthesis typically involves cyclobutane ring formation via [2+2] cycloaddition or fluorination of pre-existing cyclobutyl intermediates. The formamide group is introduced via amidation or coupling reactions, such as using activated carbonyl reagents (e.g., EDCI/HOBt). Evidence from similar compounds (e.g., Enamine Ltd’s building blocks) highlights the use of palladium-catalyzed cross-coupling for functionalization .
Q. Which analytical techniques are essential for characterizing this compound derivatives?
Key techniques include:
- X-ray crystallography : Resolves conformational details; SHELX software is widely used for refinement .
- NMR spectroscopy : NMR tracks fluorine environments, while - HSQC confirms connectivity .
- LC-MS/HPLC : Ensures purity and monitors reaction progress, especially for intermediates prone to degradation .
Advanced Research Questions
Q. How does the stereoelectronic effect of fluorine atoms on the cyclobutyl ring influence drug metabolism and bioavailability?
The fluorine atoms increase lipophilicity, enhancing membrane permeability, while reducing metabolic oxidation via cytochrome P450 enzymes. This balance improves oral bioavailability, as observed in AG-120’s pharmacokinetic profile. Computational models (e.g., DFT) and in vitro assays (microsomal stability) are used to optimize these properties .
Q. What challenges arise in crystallographic analysis of fluorinated cyclobutyl-containing compounds?
Disorder in fluorine positions and anisotropic thermal motion complicate refinement. For example, in Acta Crystallographica studies, SHELXL’s restraints and TWIN commands were applied to resolve disorder in fluoroaromatic analogs. High-resolution data (<1.0 Å) and low-temperature (150 K) measurements improve accuracy .
Q. Are there contradictions in structure-activity relationship (SAR) studies of IDH1 inhibitors with modified cyclobutyl groups?
Yes. While 3,3-difluorination generally enhances potency, bulkier substituents (e.g., trifluoromethyl) reduce activity due to steric clashes. Mutagenesis assays and co-crystallization with IDH1 (PDB: 6B0Y) reveal that subtle changes in the cyclobutyl group’s dihedral angle (>10°) disrupt hydrogen bonding with Arg132 .
Q. How do solvent effects impact the solubility and stability of this compound derivatives?
Polar aprotic solvents (e.g., DMSO) enhance solubility for in vitro assays but may promote hydrolysis of the formamide group. Stability studies using accelerated degradation conditions (40°C/75% RH) coupled with UPLC-MS identify optimal storage conditions (lyophilized, -20°C) .
Q. What methodological approaches address discrepancies in biological activity data across different research groups?
Standardized assay protocols (e.g., fixed ATP concentrations in IDH1 enzymatic assays) and orthogonal validation (e.g., cellular 2-HG quantification via LC-MS) reduce variability. Cross-laboratory collaborations using shared compound batches (e.g., AG-120 from Abcam) ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
